2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indene core substituted with an allyl group, an ethoxy group, and a hydroxybenzylidene moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the indene core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of 2-(3-allyl-5-ethoxy-4-oxobenzylidene)-1H-indene-1,3(2H)-dione.
Reduction: Formation of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3-diol.
Substitution: Formation of 2-(3-bromoallyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione.
Scientific Research Applications
2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
2-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its indene core, which imparts unique chemical properties and reactivity compared to similar compounds with different core structures
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H18O4/c1-3-7-14-10-13(12-18(19(14)22)25-4-2)11-17-20(23)15-8-5-6-9-16(15)21(17)24/h3,5-6,8-12,22H,1,4,7H2,2H3 |
InChI Key |
AULKPJXJCPIYHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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